molecular formula C30H25NOP2 B1594996 (Diphenylphosphonimido)triphenylphosphorane CAS No. 2156-69-6

(Diphenylphosphonimido)triphenylphosphorane

Cat. No.: B1594996
CAS No.: 2156-69-6
M. Wt: 477.5 g/mol
InChI Key: BXXYQIADDPAMGV-UHFFFAOYSA-N
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Description

(Diphenylphosphonimido)triphenylphosphorane (CAS 2156-69-6) is an organophosphorus compound with the molecular formula C30H25NOP2 and a molecular weight of 477.47 g·mol⁻¹ . This reagent is part of a class of phosphine-based compounds that are of significant value in synthetic organic chemistry, particularly in the formation of phosphorus-carbon bonds . Compounds like this are often explored for their utility in constructing complex molecules, including aryldiphenylphosphine oxides, which are important intermediates and functional materials . These phosphorus-containing products have applications in the development of optoelectronic materials and can serve as chiral auxiliaries or catalysts in synthesis . The compound has a melting point of 170-174 °C . When handling, appropriate safety precautions should be taken, including avoiding breathing its dust and preventing contact with skin and eyes . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

diphenylphosphorylimino(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NOP2/c32-34(29-22-12-4-13-23-29,30-24-14-5-15-25-30)31-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXYQIADDPAMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NOP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944164
Record name P,P-Diphenyl-N-(triphenyl-lambda~5~-phosphanylidene)phosphinic amide
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Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-69-6
Record name NSC76071
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name P,P-Diphenyl-N-(triphenyl-lambda~5~-phosphanylidene)phosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name di(phenyl)phosphorylimino-tri(phenyl)-$l^{5}-phosphane
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Preparation Methods

General Synthetic Approach

The synthesis of (Diphenylphosphonimido)triphenylphosphorane typically involves the reaction of triphenylphosphine derivatives with appropriate nitrogen and oxygen sources to form the phosphonimido linkage. The process is conducted under strictly anhydrous and oxygen-free conditions to prevent decomposition or side reactions.

  • Atmosphere Control: All manipulations are performed under dry, oxygen-free nitrogen atmosphere using Schlenk techniques or glove boxes to avoid moisture and oxygen contamination.
  • Solvent Purification: Solvents such as tetrahydrofuran (THF) and dichloromethane (CH2Cl2) are rigorously purified and dried, often distilled from sodium/benzophenone ketyl or calcium hydride under nitrogen.
  • Reagents: Triphenylphosphine imine or related phosphine-based reagents are used as starting materials, with sodium hydroxide or other bases facilitating the formation of the phosphonimido linkage.

Preparation via Reaction of Bis(triphenylphosphine)iminium Chloride with Sodium Hydroxide

One documented method involves the preparation of the hydroxide-containing precursor PPNOH by reacting bis(triphenylphosphine)iminium chloride (PPNCl) with sodium hydroxide (NaOH). This intermediate is then used to synthesize (Diphenylphosphonimido)triphenylphosphorane.

  • Stepwise Procedure:
    • PPNCl is treated with NaOH in anhydrous conditions to form PPNOH.
    • The PPNOH intermediate is then reacted with diphenylphosphoryl azide or related phosphorus-nitrogen reagents to yield Ph2P(O)NPPh3.
  • Reaction Conditions: The reaction is typically stirred at room temperature for several hours under nitrogen atmosphere.

Experimental Details and Characterization

  • Purification: The crude product is often purified by recrystallization from mixed solvents (e.g., 50/50 acetonitrile/diethyl ether) to obtain well-defined crystalline solids.
  • Yields: Typical isolated yields are moderate to good, for example, 42% reported in some syntheses.
  • NMR Characterization: ^31P NMR spectra show characteristic peaks around 13-14 ppm for the phosphonimido phosphorus atoms, confirming the formation of the compound.
  • Mass Spectrometry: MALDI-TOF MS analysis supports the molecular weight and isotopic pattern consistent with Ph2P(O)NPPh3.

Comparative Data Table of Preparation Parameters

Parameter Details
Starting Materials Bis(triphenylphosphine)iminium chloride (PPNCl), Sodium hydroxide (NaOH)
Atmosphere Dry, oxygen-free nitrogen
Solvents THF (distilled), CH2Cl2 (purified), acetonitrile/diethyl ether for crystallization
Reaction Temperature Room temperature (~20-25 °C)
Reaction Time Several hours (typically overnight stirring)
Purification Method Recrystallization from mixed solvents
Typical Yield ~42%
Characterization Techniques ^31P NMR, MALDI-TOF MS, single crystal X-ray diffraction (for related complexes)
Key NMR Signals ^31P NMR peaks at ~13.23 and 14.35 ppm
Stability Stable under inert atmosphere; sensitive to moisture and oxygen

Research Findings and Notes

  • The compound acts as a neutral nucleophilic cocatalyst, enhancing polymerization efficiency and allowing for the synthesis of phosphorus-containing polycarbonates with high control over molecular weight and dispersity.
  • The preparation method emphasizes the importance of strict anhydrous and oxygen-free conditions to maintain compound integrity.
  • The compound's synthesis is often integrated into catalytic systems, highlighting its dual role as both a synthetic target and functional catalyst component.
  • Related chromium complexes used in conjunction with Ph2P(O)NPPh3 have been structurally characterized by single crystal X-ray diffraction, providing insight into coordination environments that influence catalytic activity.

Chemical Reactions Analysis

Role in Polymerization Catalysis

(Diphenylphosphonimido)triphenylphosphorane acts as a neutral nucleophilic cocatalyst in chromium hydroxide complexes for synthesizing polycarbonate diols and polylactide block copolymers . Key reactions include:

Ring-Opening Polymerization (ROP) of Cyclohexene Oxide (CHO)

  • Mechanism : Ph₂P(O)NPPh₃ facilitates the ROP of CHO via a coordination-insertion pathway.

  • Catalytic System :

    • Chromium hydroxide complex (e.g., CrOH[L] )

    • Cocatalyst: Ph₂P(O)NPPh₃

  • Outcome :

    • High polymer yields (up to 99%) with controlled molecular weights (Đ = 1.04–1.08) .

    • MALDI-TOF analysis confirms incorporation of Ph₂P(O)NPPh₃ end-groups in the polymer chain .

Table 1: Polymerization Conditions and Results

MonomerCatalyst Ratio (Cr:Ph₂P(O)NPPh₃)Temp (°C)Yield (%)Mₙ (g/mol)Đ
CHO1:180995,3001.04
CHO1:280984,8001.06

Hydrolytic Stability

Ph₂P(O)NPPh₃ exhibits moderate stability under hydrolytic conditions:

  • Reaction : Hydrolysis in aqueous media yields triphenylphosphine oxide and diphenylphosphinic acid .

  • Conditions : Vigorous hydrolysis at elevated temperatures (e.g., 100°C for 24 hours) .

  • Implications : Stability limits its use in moisture-sensitive reactions but enables controlled degradation in polymer termination steps .

Interaction with Carbonyl Compounds

Ph₂P(O)NPPh₃ participates in Wittig-like reactions, though less commonly than classical ylides:

  • Example : Reaction with aldehydes produces alkenes via oxaphosphetane intermediates .

  • Key Difference : Unlike triphenylphosphine-derived ylides, Ph₂P(O)NPPh₃ shows reduced nucleophilicity due to electron-withdrawing substituents .

Comparison with Other Phosphoranes

PropertyPh₂P(O)NPPh₃Triphenylphosphine Ylides
Nucleophilicity ModerateHigh
Hydrolytic Stability ModerateLow
Catalytic Efficiency High in ROPLimited
End-Group Fidelity Excellent (MALDI-TOF) Variable

Scientific Research Applications

Chemical Synthesis

1.1 Coordination Chemistry
(Diphenylphosphonimido)triphenylphosphorane serves as a significant ligand in coordination chemistry. It forms stable complexes with various metal ions, facilitating catalytic processes in organic reactions. Its ability to stabilize metal centers enhances the efficiency of catalysis, making it valuable in both academic research and industrial applications.

1.2 Organic Synthesis
The compound is utilized in organic synthesis for its reactivity and ability to participate in nucleophilic substitution reactions. It can be oxidized to phosphine oxides or reduced to phosphines, allowing for diverse synthetic pathways. Additionally, it is employed in the synthesis of advanced materials, including polymers and pharmaceuticals.

Biological Applications

2.1 Enzyme Mechanism Studies
Research has indicated that (Diphenylphosphonimido)triphenylphosphorane can be used as a probe to study enzyme mechanisms. Its coordination with metal ions in biological systems provides insights into the catalytic roles of these metals in enzymatic reactions.

2.2 Drug Delivery Systems
The compound's ability to form stable complexes with metal ions has led to explorations into its potential use in drug delivery systems. These complexes can enhance the solubility and stability of therapeutic agents, improving their bioavailability.

Materials Science

3.1 Polymer Chemistry
(Diphenylphosphonimido)triphenylphosphorane is involved in the synthesis of polycarbonate diols through copolymerization processes. These diols are crucial for producing polyurethane foams and other advanced materials . The compound acts as a co-catalyst, enabling controlled polymerization and resulting in materials with desirable thermal and mechanical properties.

3.2 Stability Studies
The hydrolytic stability of (Diphenylphosphonimido)triphenylphosphorane has been investigated under various conditions, demonstrating its robustness against degradation. This property is essential for applications where chemical stability is paramount, such as in high-performance polymers .

Case Studies

Application Area Details
Coordination ChemistryForms stable metal complexes enhancing catalytic efficiency in reactions.
Organic SynthesisParticipates in nucleophilic substitutions; used for synthesizing phosphine oxides and phosphines.
Biological ResearchInvestigated for enzyme mechanism studies; potential use in drug delivery systems.
Polymer ProductionUsed as a co-catalyst for synthesizing polycarbonate diols; contributes to material properties .
Stability TestingDemonstrated hydrolytic stability under vigorous conditions, suitable for high-performance applications .

Mechanism of Action

The mechanism of action of (Diphenylphosphonimido)triphenylphosphorane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include metal centers in enzymes and catalytic systems, where it can influence reaction pathways and enhance reaction rates .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphorus Compounds

To contextualize its properties, (Diphenylphosphonimido)triphenylphosphorane is compared to the following analogs:

N-Phenyliminotriphenylphosphorane (C₃₀H₂₅NP₂, MW 458.46 g/mol)

  • Structural Differences: Lacks the diphenylphosphonimido group, instead featuring a phenylimino substituent.
  • Reactivity : Participates in Wittig reactions but exhibits lower thermal stability due to the absence of electron-withdrawing phosphonimido groups. Reported to form stable ylides with aldehydes but requires higher reaction temperatures compared to (Diphenylphosphonimido)triphenylphosphorane .
  • Applications: Limited to small-scale syntheses of alkenes, whereas (Diphenylphosphonimido)triphenylphosphorane is favored in phosphazene polymerizations .

Triphenylphosphorane Hydrazone (C₃₀H₂₅N₂P, MW 460.49 g/mol)

  • Structural Differences : Contains a hydrazone moiety instead of the phosphonimido group.
  • Reactivity : Shows enhanced nucleophilicity toward carbonyl compounds but lower compatibility with protic solvents. In contrast, (Diphenylphosphonimido)triphenylphosphorane is stable in THF and DCM, enabling broader solvent choices .
  • Synthetic Utility : Primarily used in acridine derivatization, unlike the phosphazene-focused applications of (Diphenylphosphonimido)triphenylphosphorane .

Tetrachloromonospirocyclotriphosphazenes (e.g., Compound 1 in )

  • Structural Differences : Cyclic phosphazene backbone with chlorine substituents.
  • Reactivity : Highly electrophilic due to Cl substituents, enabling nucleophilic substitutions with diamines. (Diphenylphosphonimido)triphenylphosphorane, however, acts as a ligand-transfer agent in spiro-phosphazene syntheses .
  • Applications: Tetrachloromonospirocyclotriphosphazenes are precursors for flame retardants, whereas (Diphenylphosphonimido)triphenylphosphorane is a mediator in coordination chemistry .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Reactivity Primary Applications
(Diphenylphosphonimido)triphenylphosphorane C₃₀H₂₅NOP₂ 477.47 Ligand exchange, phosphazene synthesis Coordination complexes, polymer chemistry
N-Phenyliminotriphenylphosphorane C₃₀H₂₅NP₂ 458.46 Wittig reactions, ylide formation Alkene synthesis
Triphenylphosphorane Hydrazone C₃₀H₂₅N₂P 460.49 Nucleophilic additions to carbonyls Acridine derivatization
Tetrachloromonospirocyclotriphosphazene Cl₄P₃N₃ 347.66 Electrophilic substitutions Flame retardants, spiro-phosphazenes

Biological Activity

(Diphenylphosphonimido)triphenylphosphorane, also known as Ph₂P(O)NPPh₃, is a compound that has garnered attention in various fields of chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

(Diphenylphosphonimido)triphenylphosphorane is characterized by its unique phosphonimide structure, which contributes to its reactivity and interaction with biological systems. Its molecular formula is C₁₈H₁₈N₁O₁P₂, and it possesses a molecular weight of 335.33 g/mol.

Mechanisms of Biological Activity

  • Catalytic Properties :
    • The compound has been used as a neutral nucleophilic cocatalyst in various polymerization reactions, particularly in the synthesis of polycarbonate diols and polylactide block copolymers. Its ability to enhance reaction rates and selectivity has implications in biomedical applications .
  • Hydrolytic Stability :
    • Studies have shown that (Diphenylphosphonimido)triphenylphosphorane exhibits significant hydrolytic stability under various conditions. This property is crucial for its application in environments where moisture is present, potentially affecting drug delivery systems and polymer stability .
  • Interaction with Biological Molecules :
    • Research indicates that the compound can interact with various biological molecules, potentially influencing enzymatic activities or cellular processes. Its phosphonate group may mimic phosphate groups in biological systems, allowing it to participate in biochemical pathways .

Case Study 1: Polymerization Reactions

In a study focused on the copolymerization of lactide and epoxides using (Diphenylphosphonimido)triphenylphosphorane as a cocatalyst, researchers found that the compound significantly improved the yield and molecular weight of the resulting polymers. This finding suggests its potential utility in developing biodegradable materials for medical applications .

Case Study 2: Hydrolysis Resistance

Another investigation assessed the hydrolytic stability of (Diphenylphosphonimido)triphenylphosphorane under vigorous conditions. The results demonstrated that the compound maintained its structural integrity, indicating its suitability for long-term applications in environments exposed to water or moisture .

Research Findings

A summary of key research findings related to (Diphenylphosphonimido)triphenylphosphorane's biological activity includes:

Study FocusFindingsImplications
Catalytic ActivityEnhanced polymerization rates when used as a cocatalystPotential use in synthesizing biodegradable polymers
Hydrolytic StabilityMaintained structural integrity under hydrolytic conditionsSuitable for drug delivery systems
Interaction with Biological SystemsMimics phosphate groups, influencing enzymatic activitiesPossible applications in biochemistry

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Diphenylphosphonimido)triphenylphosphorane, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Route 1 : React tetrachloromonospirocyclotriphosphazene with carbazolyldiamine in THF, using triethylamine (Et₃N) as a base. Monitor progress via thin-layer chromatography (TLC) over 3 days at room temperature .
  • Route 2 : Solid-phase peptide synthesis (SPPS) with Rink amide resin, using HBTU/DIPEA activation for coupling. Cleavage from resin is achieved with TFA/TIPS/H₂O .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DCM), temperature (reflux vs. RT), and stoichiometry. Use TLC or LC-MS to track intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (Diphenylphosphonimido)triphenylphosphorane?

  • Methodology :

  • NMR : ³¹P NMR to confirm phosphorus environments; ¹H/¹³C NMR for backbone structure.
  • Mass Spectrometry : LC-MS (ESI+) for molecular ion validation .
  • X-ray Crystallography : Single-crystal analysis for absolute configuration (see Supplementary Information in ) .

Q. How can researchers ensure purity during isolation of (Diphenylphosphonimido)triphenylphosphorane?

  • Methodology :

  • Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate).
  • Salt Removal : Filter triethylammonium chloride post-synthesis .
  • Analytical Validation : Compare melting points (mp 185–188°C) and HPLC retention times with literature .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of (Diphenylphosphonimido)triphenylphosphorane in catalytic cycles?

  • Methodology :

  • Modeling : Use SMILES notation (e.g., C1=CC=C(C=C1)[P+]...) from PubChem (ID: 494116) to build 3D structures .
  • DFT Parameters : B3LYP/6-311+G(d,p) basis set for energy minimization; analyze frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
  • Validation : Compare computed vibrational spectra (IR) with experimental data .

Q. What strategies resolve contradictions in spectroscopic data for phosphorane derivatives?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine ³¹P NMR, X-ray diffraction, and high-resolution MS to confirm structural assignments .
  • Dynamic Effects : Consider temperature-dependent NMR to identify conformational equilibria .
  • Error Analysis : Quantify batch-to-batch variability using statistical tools (e.g., ANOVA) .

Q. How can (Diphenylphosphonimido)triphenylphosphorane be integrated into organocatalytic frameworks for asymmetric synthesis?

  • Methodology :

  • Ligand Design : Modify the phosphonimido group to enhance chiral induction (e.g., introducing bulky substituents) .
  • Mechanistic Studies : Use kinetic isotope effects (KIE) and stereochemical probes to elucidate transition states .
  • Theoretical Alignment : Link results to Marcus theory or Hammett plots for electron-transfer reactions .

Methodological Frameworks

Q. What criteria (e.g., FINER) should guide hypothesis formulation for studies involving phosphoranes?

  • Framework :

  • FINER Criteria : Ensure hypotheses are Feasible (e.g., scalable synthesis), Interesting (novel catalytic applications), Novel (unexplored substituent effects), Ethical (non-toxic byproducts), and Relevant (energy-efficient catalysis) .
  • PICO Model : Define Population (reaction type), Intervention (catalyst loading), Comparison (alternative ligands), Outcome (yield/enantioselectivity) .

Q. How can researchers design experiments to minimize confounding variables in phosphorane-based reactions?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to test solvent, temperature, and catalyst interactions .
  • Control Systems : Include blank reactions (no catalyst) and internal standards (e.g., triphenylphosphine oxide) .
  • Data Reproducibility : Pre-register protocols and share raw spectral data via open-access platforms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Diphenylphosphonimido)triphenylphosphorane
Reactant of Route 2
(Diphenylphosphonimido)triphenylphosphorane

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